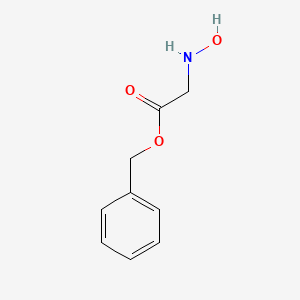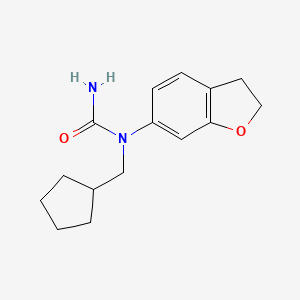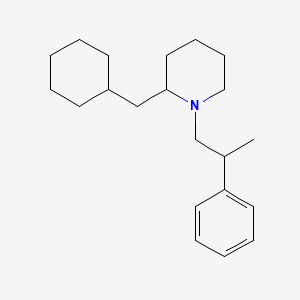
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a cyclohexylmethyl group and a 2-phenylpropyl group attached to the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl halides under basic conditions.
Introduction of the 2-Phenylpropyl Group: The final step involves the alkylation of the piperidine ring with 2-phenylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidines.
科学的研究の応用
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
類似化合物との比較
Similar Compounds
1-(2-Phenylpropyl)piperidine: Lacks the cyclohexylmethyl group.
2-(Cyclohexylmethyl)piperidine: Lacks the 2-phenylpropyl group.
N-Cyclohexyl-N-methylpiperidine: Contains a methyl group instead of the 2-phenylpropyl group.
Uniqueness
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine is unique due to the presence of both the cyclohexylmethyl and 2-phenylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
60601-72-1 |
|---|---|
分子式 |
C21H33N |
分子量 |
299.5 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)-1-(2-phenylpropyl)piperidine |
InChI |
InChI=1S/C21H33N/c1-18(20-12-6-3-7-13-20)17-22-15-9-8-14-21(22)16-19-10-4-2-5-11-19/h3,6-7,12-13,18-19,21H,2,4-5,8-11,14-17H2,1H3 |
InChIキー |
SVLUZVPMLWLRRA-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCCC1CC2CCCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


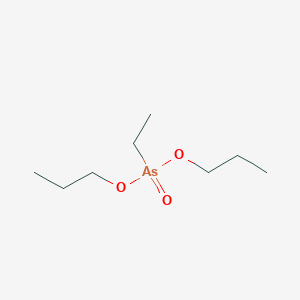
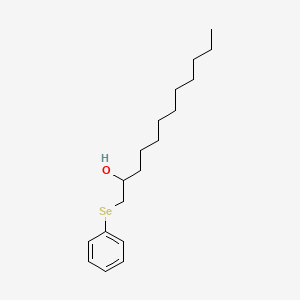
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
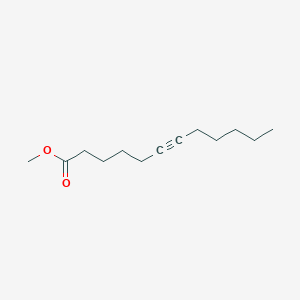
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
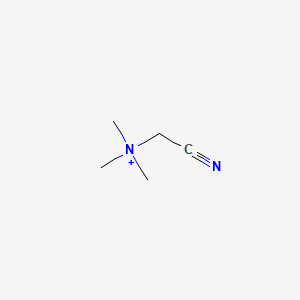
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
